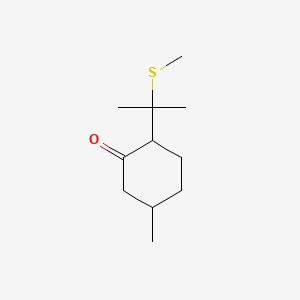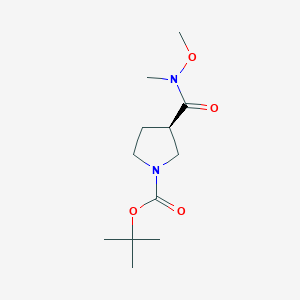
Methyl 2-(6-(benzyloxy)-9H-purin-9-yl)acetate
Vue d'ensemble
Description
Methyl 2-(6-(benzyloxy)-9H-purin-9-yl)acetate is a chemical compound with the molecular formula C15H14N4O3 It is a derivative of purine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-(benzyloxy)-9H-purin-9-yl)acetate typically involves the reaction of 6-chloropurine with benzyl alcohol under basic conditions to form 6-(benzyloxy)purine. This intermediate is then reacted with methyl bromoacetate in the presence of a base to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(6-(benzyloxy)-9H-purin-9-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can produce various substituted purine derivatives.
Applications De Recherche Scientifique
Methyl 2-(6-(benzyloxy)-9H-purin-9-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-(6-(benzyloxy)-9H-purin-9-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl [6-(methoxy)-9H-purin-9-yl]acetate
- Methyl [6-(ethoxy)-9H-purin-9-yl]acetate
- Methyl [6-(propoxy)-9H-purin-9-yl]acetate
Uniqueness
Methyl 2-(6-(benzyloxy)-9H-purin-9-yl)acetate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
924913-66-6 |
|---|---|
Formule moléculaire |
C15H14N4O3 |
Poids moléculaire |
298.30 g/mol |
Nom IUPAC |
methyl 2-(6-phenylmethoxypurin-9-yl)acetate |
InChI |
InChI=1S/C15H14N4O3/c1-21-12(20)7-19-10-18-13-14(19)16-9-17-15(13)22-8-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3 |
Clé InChI |
FBHUYEWQZMQTKF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1C=NC2=C1N=CN=C2OCC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromo-2-{[4-(4-fluorophenyl)piperazinyl]sulfonyl}thiophene](/img/structure/B8762398.png)
![ethyl 2-(5-amino-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B8762413.png)
![[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B8762425.png)

![Ethyl thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B8762432.png)


![5-chloro-1-[2-(piperidin-1-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B8762440.png)






